

A-Technical-Guide-to-2,4-Dimethoxy-benzamidine-HCl-Properties-Synthesis-and-Application

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Compound of Interest

Compound Name: **2,4-Dimethoxy-benzamidine**

Cat. No.: **B3051207**

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This document provides an in-depth technical overview of **2,4-Dimethoxy-benzamidine** hydrochloride (HCl), a key reagent and building block in modern drug discovery and biochemical research. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its strategic application in pharmaceutical development, and establish protocols for its analytical characterization.

1.0-Executive-Summary

2,4-Dimethoxy-benzamidine HCl is the hydrochloride salt of 2,4-dimethoxybenzenecarboximidamide. Its structure, featuring a benzamidine core decorated with two methoxy groups, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of targeted enzyme inhibitors. The benzamidine moiety is a well-established pharmacophore that acts as a bioisostere of guanidinium and ammonium groups found in amino acids like arginine and lysine. This allows it to form critical interactions, such as salt bridges, within the active sites of enzymes, particularly serine proteases.^{[1][2]} The methoxy groups enhance solubility and provide synthetic handles for further molecular elaboration. This guide serves as a comprehensive resource for researchers leveraging this compound in their scientific endeavors.

2.0-Physicochemical-Properties-and-Handling

Accurate characterization of a reagent is the foundation of reproducible science. The key properties of **2,4-Dimethoxy-benzamidine HCl** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ ·HCl	[3]
Molecular Weight	216.66 g/mol	[3]
CAS Number	131947-81-4	[3]
Appearance	Grey to white solid	Chem-Impex International
Purity	≥ 95% (HPLC)	Chem-Impex International
Storage Conditions	Store at 0-8 °C, protect from moisture	Chem-Impex International

2.1-Safety-and-Handling-Protocol

As a matter of laboratory best practice, **2,4-Dimethoxy-benzamidine HCl** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- **Handling:** Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- **Storage:** Keep the container tightly sealed and store in a cool, dry place at the recommended temperature of 0-8°C. The compound is potentially moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
- **In case of Exposure:**
 - **Skin:** Wash off immediately with plenty of soap and water.
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
 - **Inhalation:** Move the person to fresh air.

- Ingestion: Do NOT induce vomiting. Seek medical attention.

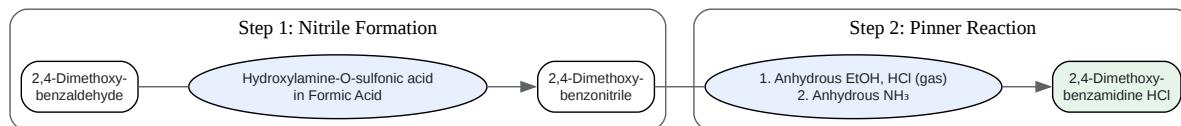
3.0-Synthesis-Pathway-The-Pinner-Reaction

The synthesis of benzamidine hydrochlorides is classically achieved via the Pinner reaction. This reliable and well-documented method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.^{[4][5][6]}

The causality behind this choice of pathway is its high efficiency and the direct formation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

3.1-Conceptual-Workflow-for-Synthesis

The diagram below outlines the logical flow from a common starting material, 2,4-dimethoxybenzaldehyde, to the final product.



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Caption: Synthesis workflow for **2,4-Dimethoxy-benzamidine HCl**.

3.2-Detailed-Experimental-Protocol

This protocol is a representative method. Researchers should adapt it based on available equipment and perform appropriate safety assessments.

Part A: Synthesis of 2,4-Dimethoxybenzonitrile

- Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature. The use of formic

acid as a solvent and reagent facilitates the conversion of the intermediate oxime directly to the nitrile.

- Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dimethoxybenzonitrile.

Part B: Synthesis of **2,4-Dimethoxy-benzamidine HCl** (Pinner Reaction)[6][7]

- Reaction Setup: Dissolve 2,4-dimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube. Cool the solution to 0°C in an ice bath.
 - Expert Insight: Anhydrous conditions are critical. Any moisture will hydrolyze the intermediate Pinner salt to an ester, reducing the yield of the desired amidine.[5][6]
- HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution until it is saturated. A precipitate of the ethyl 2,4-dimethoxybenzimidate hydrochloride (Pinner salt) should form. Seal the flask and store it at 4°C for 24-48 hours to allow for complete formation of the salt.
- Isolation of Pinner Salt: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
- Ammonolysis: Suspend the dried Pinner salt in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the suspension until it is saturated.
- Reaction and Isolation: Seal the reaction vessel and stir at room temperature for 12-24 hours. The Pinner salt will convert to the amidine hydrochloride.

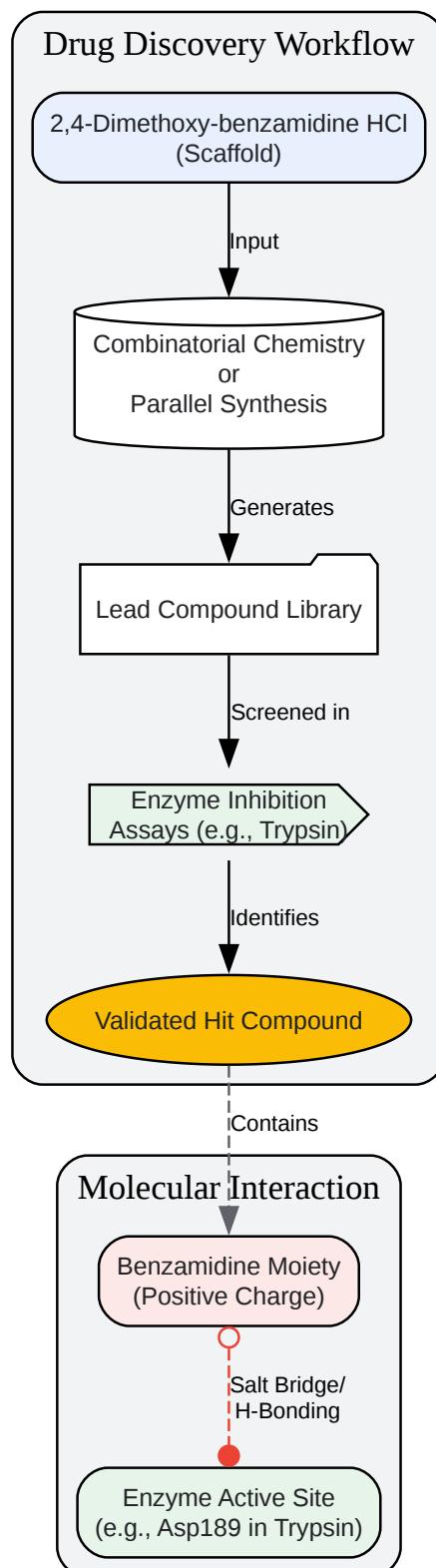
- Purification: Remove the byproduct (ammonium chloride) by filtration. Concentrate the filtrate under reduced pressure. The resulting crude **2,4-Dimethoxy-benzamidine HCl** can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

4.0-Application-in-Drug-Discovery

The primary utility of **2,4-Dimethoxy-benzamidine HCl** in drug discovery is as a structural motif or building block for the synthesis of enzyme inhibitors, particularly for serine proteases like thrombin and trypsin.[\[2\]](#)[\[8\]](#)

4.1-Mechanism-of-Action-as-a-Pharmacophore

The benzamidine group is a potent pharmacophore because its positively charged amidinium group at physiological pH mimics the side chain of arginine.[\[2\]](#) This allows it to bind tightly in the S1 specificity pocket of trypsin-like serine proteases, which features a conserved aspartate residue at the bottom. The interaction is a strong, charge-assisted hydrogen bond or salt bridge.[\[2\]](#)



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Caption: Role of benzamidine scaffolds in discovery workflow.

The 2,4-dimethoxy substitution pattern provides two key advantages:

- Vector for Elaboration: The methoxy groups can be modified, or their positions on the ring can direct further substitutions, allowing chemists to build out the molecule to interact with other pockets (S2, S3, etc.) of the enzyme, thereby increasing potency and selectivity.[9]
- Physicochemical Modulation: The methoxy groups alter the electronics and lipophilicity of the phenyl ring, which can be fine-tuned to improve pharmacokinetic properties like absorption and metabolic stability.

5.0-Analytical-Characterization-Protocol

To ensure the identity and purity of synthesized **2,4-Dimethoxy-benzamidine HCl**, a suite of analytical techniques should be employed.

5.1-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
 - δ ~9.0-9.5 ppm: Broad singlet, 2H (protons on one nitrogen of the amidinium group, C(=NH₂)NH₂).
 - δ ~8.5-9.0 ppm: Broad singlet, 2H (protons on the other nitrogen, C(=NH₂)NH₂). Note: These protons are exchangeable and may appear as one or two broad peaks.
 - δ ~7.6 ppm: Doublet, 1H (aromatic proton ortho to the amidine group).
 - δ ~6.8 ppm: Doublet, 1H (aromatic proton meta to the amidine group).
 - δ ~6.7 ppm: Singlet, 1H (aromatic proton between the two methoxy groups).
 - δ ~3.9 ppm: Singlet, 3H (methoxy group protons).

- $\delta \sim 3.8$ ppm: Singlet, 3H (the other methoxy group protons).
- Expected ^{13}C NMR Spectrum: Peaks corresponding to two distinct methoxy carbons, six unique aromatic carbons (four protonated, two quaternary), and the amidinium carbon (C=N).

5.2-Mass-Spectrometry-(MS)

- Technique: Electrospray Ionization (ESI) in positive mode is ideal.
- Expected Result: The primary ion observed will be the molecular ion of the free base $[\text{M}+\text{H}]^+$.
 - Formula of Free Base: $\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2$
 - Exact Mass: 180.09
 - Expected m/z: 181.10 (for $[\text{C}_9\text{H}_{13}\text{N}_2\text{O}_2]^+$)

5.3-High-Performance-Liquid-Chromatography-(HPLC)

- Purpose: To assess purity.
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
 - Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).
- Acceptance Criteria: Purity should be $\geq 95\%$ for use in most research applications.

6.0-Conclusion

2,4-Dimethoxy-benzamidine HCl is a highly valuable and versatile chemical tool. Its well-defined physicochemical properties and the robust Pinner synthesis make it an accessible starting material. Its core utility lies in its function as a proven pharmacophore for enzyme

inhibition, providing a reliable anchor point for the rational design of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this compound in their drug discovery and chemical biology programs.

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